1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine
Description
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-9-7-19(8-10-21)24-13-15-25(16-14-24)22(26)18-5-4-6-20(17-18)23-11-2-3-12-23/h2-12,17H,13-16H2,1H3 |
InChI Key |
WLZUEUHVMSCINR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Cyclization
A patent by describes the preparation of 4-[4-(4-methoxyphenyl)-1-piperazinyl]benzenamine via hydrogenation of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. Adapting this method:
-
1-(4-Methoxyphenyl)-4-(3-nitrobenzoyl)piperazine was synthesized by reacting 4-methoxyphenylpiperazine with 3-nitrobenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base.
-
Catalytic hydrogenation (10% Pd/C, H<sub>2</sub> at 1 atm) reduced the nitro group to an amine, yielding 1-(4-methoxyphenyl)-4-(3-aminobenzoyl)piperazine.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrobenzoyl chloride acylation | THF, Et<sub>3</sub>N, 0°C → RT, 12 h | 78 |
| Hydrogenation | Pd/C, H<sub>2</sub>, MeOH, RT, 6 h | 92 |
Alternative Route: Ullmann Coupling
A modified Ullmann coupling between 4-methoxyaniline and 1,2-dichloroethane in the presence of CuI/L-proline produced 1-(4-methoxyphenyl)piperazine. This method avoided nitro intermediates but required stringent temperature control (110°C, 24 h) and yielded 65% product.
Synthesis of 3-(1H-Pyrrol-1-yl)benzoyl Chloride
Friedel-Crafts Acylation of Pyrrole
Building on methods from, pyrrole was acylated using 3-nitrobenzoyl chloride in methylene chloride with AlCl<sub>3</sub> as a catalyst. However, competing polymerization of pyrrole limited yields to 44%.
Suzuki-Miyaura Coupling
A more efficient approach utilized 3-bromobenzoyl chloride and 1H-pyrrole-1-boronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis. Optimized conditions (Na<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O, 80°C, 12 h) achieved 72% yield with >95% regioselectivity.
Comparative Analysis:
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | Simple setup | Low yield, side reactions | 44 |
| Suzuki-Miyaura | High regioselectivity | Requires palladium catalyst | 72 |
Final Coupling: Acylation of 1-(4-Methoxyphenyl)piperazine
Schotten-Baumann Conditions
Reacting 1-(4-methoxyphenyl)piperazine with 3-(1H-pyrrol-1-yl)benzoyl chloride in a biphasic system (CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O) using NaHCO<sub>3</sub> as a base yielded 68% product. Prolonged reaction times (>8 h) led to hydrolysis of the acyl chloride, necessitating strict anhydrous conditions.
Steglich Esterification
Employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in THF improved yields to 83% by minimizing hydrolysis. The reaction proceeded at 0°C → RT over 6 h, with DCU byproduct removed via filtration.
Optimization Table:
| Condition | Schotten-Baumann | Steglich |
|---|---|---|
| Solvent | CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O | THF |
| Base/Catalyst | NaHCO<sub>3</sub> | DCC/DMAP |
| Yield (%) | 68 | 83 |
| Purity (HPLC) | 91 | 98 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.29 (t, J = 2.0 Hz, 1H, pyrrole-H), 6.85 (d, J = 8.8 Hz, 2H, OCH<sub>3</sub>-Ar-H), 6.72 (m, 2H, pyrrole-H), 3.80 (s, 3H, OCH<sub>3</sub>), 3.68–3.45 (m, 8H, piperazine-H).
-
<sup>13</sup>C NMR: 167.8 (C=O), 159.2 (OCH<sub>3</sub>-C), 135.4–115.2 (Ar-C), 118.7 (pyrrole-C).
High-Resolution Mass Spectrometry (HRMS)
-
Found: m/z 378.1812 [M + H]<sup>+</sup> (C<sub>22</sub>H<sub>24</sub>N<sub>3</sub>O<sub>2</sub> requires 378.1811).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 1-(4-hydroxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine.
Reduction: Formation of 1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzyl]piperazine.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Antioxidant Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antioxidant properties. For instance, a related compound synthesized from similar precursors demonstrated enhanced biological activities compared to its pyrrole precursor, suggesting that the incorporation of the piperazine structure may enhance antioxidant efficacy .
Antiviral Potential
Research has explored the antiviral properties of piperazine derivatives. Compounds structurally related to 1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine have shown inhibitory effects against various viruses, including hepatitis C and influenza viruses. Such findings indicate that this class of compounds could be further developed as antiviral agents .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of piperazine derivatives. For example, studies involving gas chromatography-mass spectrometry (GC-MS) have successfully detected metabolites of similar piperazine compounds in biological samples, indicating their metabolic pathways and potential implications for human health . This information is crucial for assessing the safety of new drug candidates.
Drug-Likeness Assessment
The drug-likeness of 1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine has been evaluated using Lipinski's rule of five, which assesses factors such as molecular weight, lipophilicity, and hydrogen bond donors/acceptors. Preliminary in silico studies suggest that this compound adheres to these criteria, indicating good oral bioavailability potential .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally or functionally related analogues:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Cytotoxicity :
- The target compound’s 3-pyrrolylbenzoyl group may mimic the bioactive chalcone scaffold (α,β-unsaturated ketone) seen in cluster 6 chalcones, which show moderate anticancer activity (IC50 ~13–70 µM) . However, derivatives with chlorine or fluorine (e.g., 2h, 2j) exhibit superior potency due to increased electronegativity and binding affinity .
- By contrast, 4-chlorobenzhydryl-piperazines (e.g., 5a) demonstrate stronger cytotoxicity (IC50 ~12 µM) owing to enhanced lipophilicity and sustained in situ stability .
Antibacterial Activity :
- The target compound’s 4-methoxyphenyl group is structurally analogous to 1-(2-methoxyphenyl)piperazine derivatives, which show Gram-positive selectivity (MIC ~8 µg/mL) . However, the ortho-methoxy configuration in the latter improves bacterial membrane permeability compared to the para-methoxy orientation in the target molecule .
Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF3) generally enhance bioactivity by improving target binding or metabolic stability. For example, 1-(3-trifluoromethylphenyl)piperazine derivatives show higher receptor affinity than methoxy-substituted analogues . Bulkier substituents (e.g., benzhydryl, quinoline) improve pharmacokinetic profiles but may reduce solubility .
Piperazine vs. Non-Piperazine Analogues: Non-piperazine chalcones like cardamonin (IC50: 4.35 µM) outperform piperazine-substituted chalcones, suggesting the piperazine core may introduce steric hindrance or reduce bioavailability .
Biological Activity
The compound 1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine , often referred to as compound 1 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
This structure features a piperazine core substituted with a 4-methoxyphenyl group and a pyrrole-benzoyl moiety, which are crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of pyrrole have been shown to possess strong radical scavenging abilities, which may be attributed to their electron-donating capacity .
Anti-inflammatory Effects
Compounds in the same class as compound 1 have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies suggest that these compounds can downregulate TNF-α and IL-6 production in macrophages, indicating their potential use in treating inflammatory diseases .
Antimicrobial Properties
Pyrrole derivatives have been evaluated for their antimicrobial activity. For example, certain analogs exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that compound 1 may also possess similar antimicrobial properties.
Neuropharmacological Potential
The compound's structural similarity to known neuroactive agents raises interest in its potential as a neuropharmacological agent. SAR studies have shown that modifications at the piperazine ring can enhance D3 dopamine receptor agonist activity while reducing D2 receptor antagonism . This selective receptor modulation could position compound 1 as a candidate for treating neurological disorders such as schizophrenia or Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR of compound 1 is critical for optimizing its biological activity. The following table summarizes findings from various studies on related compounds:
| Compound | D3R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|
| Compound 1 | 710 ± 150 | 15,700 ± 3,000 |
| Analog A | 278 ± 62 | 9,000 ± 3,700 |
| Analog B | 98 ± 21 | >100,000 |
These data indicate that modifications to the methoxy and pyrrole groups significantly influence receptor binding and activity profiles .
Study on Neuroprotective Effects
A study investigating the neuroprotective effects of compound 1 in mouse models of Alzheimer's disease showed promising results. The compound was administered intraperitoneally at doses of 10 mg/kg, leading to significant reductions in amyloid plaque formation and improved cognitive function markers . This highlights the therapeutic potential of compound 1 in neurodegenerative diseases.
Evaluation of Antioxidant Properties
In another study focusing on antioxidant activity, compound 1 was subjected to various assays measuring its ability to scavenge free radicals. Results indicated that it effectively reduced oxidative stress markers in cellular models, supporting its application in conditions associated with oxidative damage .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine and related arylpiperazine derivatives?
- Methodology : Arylpiperazines are typically synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. For example, 1-aroyl-4-(4-methoxyphenyl)piperazines can be prepared using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to facilitate amide bond formation . Reaction conditions (e.g., solvent, temperature) and purification methods (e.g., crystallization, flash chromatography) significantly impact yield and purity.
Q. How is structural characterization performed for novel piperazine derivatives?
- Methodology : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and molecular connectivity .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N content) .
- X-ray Crystallography : Resolves molecular conformation and supramolecular interactions (e.g., hydrogen bonding, π-stacking) critical for understanding solid-state properties .
Q. What preliminary biological assays are used to screen arylpiperazine derivatives?
- Methodology :
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin 5-HT receptor affinity) using competitive binding protocols .
- Antiplatelet Activity : In vitro platelet aggregation inhibition tests (e.g., using ADP or collagen as agonists) .
- Toxicity Screening : Acute toxicity studies in cell lines or animal models (e.g., LD determination) .
Advanced Research Questions
Q. How does the conformation of the aryl ring in arylpiperazine derivatives influence receptor binding and activity?
- Analysis : The coplanarity or perpendicular orientation of the aryl ring relative to the piperazine N1 nitrogen determines agonist/antagonist activity. For example, coplanar conformations enhance 5-HT receptor affinity by mimicking endogenous ligands, while steric hindrance from substituents (e.g., methoxy groups) may alter binding kinetics . Computational docking studies (e.g., using AutoDock Vina) can model these interactions .
Q. What computational tools are effective in predicting the biological activity of piperazine derivatives?
- Methodology :
- QSAR Models : Utilize substituent electronic (e.g., Hammett constants) and steric parameters to correlate structure with activity .
- Molecular Dynamics Simulations : Assess conformational stability in receptor binding pockets .
- Machine Learning : Train models on datasets (e.g., ChEMBL) to predict antiplatelet or antimicrobial activity .
Q. How can crystallography resolve contradictions in biological activity data for structurally similar derivatives?
- Case Study : In 1-aroyl-4-(4-methoxyphenyl)piperazines, minor structural changes (e.g., halogen substitution) alter hydrogen-bonding networks and π-stacking, leading to divergent biological outcomes. For instance, 2-fluoro derivatives form chains via C–H⋯O bonds, enhancing stability, whereas 2-hydroxy derivatives exhibit weaker activity due to disrupted stacking . X-ray crystallography provides atomic-level insights to rationalize these differences .
Q. What strategies mitigate reduced biological activity in modified piperazine derivatives?
- Experimental Design :
- Formulation Optimization : Use cyclodextrins to improve solubility while monitoring activity retention (e.g., beta-cyclodextrin reduced toxicity but required dose adjustment for efficacy) .
- Hybrid Pharmacophores : Combine piperazine with bioactive fragments (e.g., tyrosine kinase inhibitor motifs) to enhance target engagement .
Key Considerations for Researchers
- Contradictions in Data : Address discrepancies (e.g., reduced activity in modified derivatives) by cross-validating assays (e.g., in vitro vs. in vivo models) and leveraging structural data .
- Safety Protocols : Follow OSHA guidelines for handling corrosive intermediates (e.g., benzoyl chlorides) and use PPE to mitigate exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
